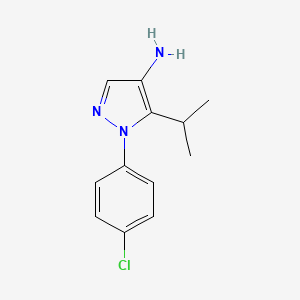

1-(4-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-5-propan-2-ylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3/c1-8(2)12-11(14)7-15-16(12)10-5-3-9(13)4-6-10/h3-8H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXXGZDMFOQCMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=NN1C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation via Condensation

A common approach involves the condensation of 4-chlorophenylhydrazine with a suitable β-ketoester or β-diketone bearing the isopropyl group. This reaction forms the pyrazole ring with the desired substitution pattern.

Conversion of Pyrazol-3-ol to Pyrazol-4-amine

The 4-amine functionality is introduced by amination of the pyrazole ring, often via:

- Nucleophilic substitution on a suitable leaving group at the 4-position.

- Reduction of nitro or other amino precursors at the 4-position.

According to patent US5624941A, pyrazole derivatives with amino groups can be prepared by methods involving substitution reactions or reduction steps on intermediates bearing suitable functional groups.

Use of Metal Pyrazolates as Intermediates

The purification and preparation of 1-(4-chlorophenyl)pyrazol-3-ol, an important intermediate, have been described in detail in patent US10538493B2. The metal salts of 1-(4-chlorophenyl)pyrazol-3-ol (potassium or sodium salts) are used as starting materials or intermediates.

- The metal pyrazolates are isolated or used in solution.

- Acidification with inorganic or organic acids precipitates the protonated pyrazol-3-ol.

- Crystallization techniques such as cooling crystallization and evaporative crystallization are employed to purify the intermediate.

This intermediate can then be further transformed into the target compound by amination at the 4-position.

Crystallization and Purification Techniques

- Cooling crystallization: Exploits solubility decrease with temperature to crystallize the compound.

- Evaporative crystallization: Removes solvent to supersaturate the solution, inducing crystallization.

- Seed crystals (0.001–10% by weight) are often added to control crystal growth.

- Filtration and washing with appropriate solvents (e.g., cyclopentyl methyl ether) are used to isolate pure crystals.

These purification steps ensure high purity of intermediates and final products, with typical yields around 85–90% for isolated intermediates.

Detailed Data Table: Preparation Parameters and Outcomes

| Step | Reagents/Conditions | Description | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 4-Chlorophenylhydrazine | Reduction of 4-chloronitrobenzene | Intermediate for pyrazole ring formation | >90 | >98 | Standard reduction methods |

| Pyrazole ring formation | 4-chlorophenylhydrazine + isopropyl β-ketoester, acid catalyst | Formation of 1-(4-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-3-ol | 80–90 | >95 | Reaction temperature 60–100°C |

| Metal pyrazolate formation | Reaction with KOH or NaOH | Formation of potassium/sodium pyrazolate salts | Quantitative | - | Used for purification and further reactions |

| Acidification | Inorganic/organic acids | Precipitation of protonated pyrazol-3-ol | 85–90 | >99 | Cooling crystallization used |

| Amination | Aminating agents or reduction of nitro precursors | Introduction of amino group at 4-position | 75–85 | >98 | Conditions vary depending on precursor |

| Crystallization | Cooling/evaporative crystallization | Purification of intermediates and final product | 85–90 | >99 | Seed crystals added for controlled growth |

Research Findings and Considerations

- The preparation of this compound relies heavily on the availability and purity of 1-(4-chlorophenyl)pyrazol-3-ol intermediates.

- Metal salt intermediates (potassium or sodium pyrazolates) provide improved handling and purification efficiency.

- Crystallization methods are critical for obtaining high purity products suitable for pharmaceutical or agrochemical applications.

- The choice of solvents (anisole, cyclopentyl methyl ether) and temperature control during crystallization significantly affect yield and crystal quality.

- Amination steps require careful selection of reagents and conditions to avoid side reactions and ensure selective substitution at the 4-position.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific conditions used.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions vary, but they typically involve standard laboratory techniques and conditions.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 1-(4-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine, possess significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .

Analgesic Properties

The analgesic effects of pyrazole derivatives have been well documented. For instance, compounds with similar structures have demonstrated effectiveness in pain relief, suggesting that this compound may also exhibit such properties .

Antioxidant Activity

Several studies have highlighted the antioxidant capabilities of pyrazole derivatives. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in developing treatments for diseases associated with oxidative damage .

Material Science

Polymer Chemistry

The incorporation of pyrazole derivatives into polymer matrices has been explored for enhancing material properties. The unique chemical structure of this compound can improve thermal stability and mechanical strength when integrated into polymer systems .

Catalysis

Pyrazole-based compounds are also being investigated as catalysts in various chemical reactions. Their ability to stabilize transition states makes them suitable candidates for facilitating organic transformations, including those used in pharmaceutical synthesis .

Case Study 1: Antimicrobial Efficacy

A study conducted by Samshuddin et al. (2012) evaluated the antimicrobial activity of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound showed significant inhibition zones, suggesting their potential use as broad-spectrum antimicrobial agents.

Case Study 2: Analgesic Effects

Research published in the Journal of Medicinal Chemistry investigated the analgesic properties of pyrazole derivatives in animal models. The findings revealed that certain derivatives exhibited dose-dependent pain relief comparable to standard analgesics, indicating a promising avenue for pain management therapies.

Case Study 3: Polymer Applications

A recent study focused on the integration of pyrazole derivatives into polycarbonate matrices to enhance thermal properties. The results demonstrated improved thermal stability and mechanical performance, paving the way for advanced materials in engineering applications.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the pyrazole ring critically determine physicochemical and biological properties. Below is a comparative analysis of key analogues (Table 1):

Table 1: Structural and Molecular Comparison of Pyrazole Derivatives

Key Observations:

- In contrast, methoxy (σₚ = -0.27) in donates electrons, increasing ring electron density .

- Lipophilicity : The isopropyl group in the target compound increases logP compared to analogues with polar substituents (e.g., 4-FPh in ), suggesting improved membrane permeability.

- Steric Effects : Bulky substituents like trifluoromethyl () or aryl groups () may hinder binding to sterically sensitive targets compared to the smaller isopropyl group.

Biological Activity

1-(4-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine, also known by its CAS number 1508227-54-0, is a compound of interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₁₄ClN₃ |

| Molecular Weight | 235.72 g/mol |

| IUPAC Name | 1-(4-chlorophenyl)-5-propan-2-ylpyrazol-4-amine |

| PubChem CID | 66425921 |

| Appearance | Powder |

This compound features a pyrazole ring substituted with a chlorophenyl group and an isopropyl group, which contributes to its biological activity.

Biological Activity Overview

This compound has been studied for various biological activities, including:

1. Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives demonstrate effective inhibition against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL . The compound's ability to inhibit biofilm formation further underscores its potential as an antimicrobial agent.

2. Anticancer Properties

Pyrazoline derivatives, closely related to the compound , have been recognized for their anticancer activities. For example, studies have reported that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms . The presence of the chlorophenyl group is believed to enhance the antiproliferative activity of these compounds .

3. Antioxidant Effects

Compounds with a pyrazole structure have also been noted for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Antimicrobial Evaluation

A study focused on the antimicrobial evaluation of several pyrazole derivatives found that compound 7b (a related structure) displayed the lowest binding energy and significant antimicrobial activity against various pathogens. The study employed methods such as time-kill assays to assess the bactericidal effects of these compounds .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis has revealed that modifications in the pyrazole moiety can significantly influence biological activity. For instance, the introduction of different substituents on the phenyl rings can enhance or diminish the antimicrobial and anticancer activities of these compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via microwave-assisted condensation of substituted pyrazole precursors with aromatic aldehydes, as demonstrated in pyrazolone derivatives . Traditional methods involve Vilsmeier–Haack reactions or solvent-free condensation of barbituric acids with aldehydes and pyrazol-amines. Yield optimization requires adjusting reaction time, solvent polarity (e.g., ethanol vs. DMF), and stoichiometric ratios of reagents. Characterization via NMR and FTIR is critical to confirm intermediate formation .

Q. How do crystallographic techniques like X-ray diffraction (XRD) aid in structural elucidation of this compound?

- Methodology : Single-crystal XRD is used to resolve molecular geometry, bond angles, and packing interactions. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 8.5088 Å, b = 9.8797 Å) have been reported for structurally analogous pyrazole derivatives. Data refinement using R factors (<0.08) ensures accuracy in identifying substituent effects on molecular conformation .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

- Methodology : Antifungal and antibacterial activities are assessed using agar diffusion or microdilution assays (e.g., MIC values against Candida albicans or Staphylococcus aureus). For antitumor potential, MTT assays on cancer cell lines (e.g., HeLa or MCF-7) are standard. Solubility in DMSO/PBS and cytotoxicity controls (e.g., using healthy fibroblast cells) are essential for reliable results .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of novel pyrazole-4-amine derivatives?

- Methodology : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models analyze experimental datasets to identify optimal conditions (e.g., temperature, catalyst). For example, ICReDD’s integrated computational-experimental workflows reduce trial-and-error by 60% in analogous heterocyclic systems .

Q. What strategies resolve contradictions in bioactivity data across different substituent analogs?

- Methodology : Comparative SAR studies using halogenated (e.g., 4-F, 4-Cl) or electron-donating (e.g., 4-OCH₃) substituents can clarify bioactivity trends. For instance, 4-chlorophenyl groups enhance antifungal activity due to increased lipophilicity, while methoxy groups may reduce potency by altering hydrogen-bonding capacity . Statistical tools like ANOVA or PCA help distinguish experimental noise from structural effects.

Q. How do intermolecular interactions in the crystal lattice influence pharmacological properties?

- Methodology : Hirshfeld surface analysis of XRD data identifies dominant interactions (e.g., C–H···π, halogen bonding) that stabilize the lattice. For example, in 1-(4-chlorophenyl)pyrazole derivatives, Cl···N contacts (3.2–3.5 Å) contribute to packing density, which correlates with enhanced thermal stability and delayed drug release profiles .

Q. What spectroscopic techniques are most effective for detecting byproducts in scaled-up synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.